Stereospecific Engagement in SYK Kinase: Co-Crystal Structural Evidence for (3R,4R) Configuration Requirement
In the co-crystal structure of spleen tyrosine kinase (SYK) with inhibitor GSK143 (PDB 3SRV, resolution 1.95 Å), the (3R,4R)-3-aminotetrahydro-2H-pyran-4-ylamino fragment serves as a critical hinge-binding motif. The tetrahydropyran ring oxygen and the (R)-configured 4-position amino substituent form specific hydrogen bonds to the kinase hinge residues [1]. This interaction geometry is uniquely dependent on the (3R,4R) absolute configuration; the (3S,4S) enantiomer, possessing opposite chirality at both centers, would direct the amine and hydroxyl groups into different spatial vectors, precluding formation of the same hydrogen-bond network [2]. Downstream optimization of this scaffold produced TAS05567, a highly selective SYK inhibitor with an IC50 of 0.37 nM against SYK and selectivity over 187 of 191 off-target kinases tested [3].
| Evidence Dimension | Target engagement geometry (co-crystal structure) / downstream inhibitory potency |
|---|---|
| Target Compound Data | IC50: 0.37 nM (TAS05567, containing (3R,4R)-3-aminotetrahydropyran fragment); inhibits only 4 of 191 off-target kinases >70% [3] |
| Comparator Or Baseline | Hypothetical (3S,4S) enantiomer: stereochemical inversion would misalign hinge-binding contacts; comparator TAS05567 vs. less selective SYK inhibitors (e.g., R112, fostamatinib which lack this tetrahydropyran motif) [2] |
| Quantified Difference | TAS05567 demonstrates >500-fold selectivity window vs. most kinases; fostamatinib (prodrug of R406) shows broader kinome profile with IC50 values of 41 nM (Syk) but also inhibits multiple other kinases [3] |
| Conditions | SYK kinase biochemical assay (ATP-competitive); kinome-wide selectivity panel of 192 kinases; PDB 3SRV co-crystal structure at 1.95 Å resolution |
Why This Matters
Procurement of the correct (3R,4R) enantiomer is non-negotiable for replicating the low-nanomolar SYK inhibitor pharmacophore; the wrong stereoisomer would fail to achieve the hinge-binding geometry essential for potency and selectivity.
- [1] Liddle J, Atkinson FL, Barker MD, et al. Discovery of GSK143, a highly potent, selective and orally efficacious spleen tyrosine kinase inhibitor. Associated PDB entry 3SRV. DOI: 10.2210/pdb3srv/pdb. View Source
- [2] Glaxo Group Ltd. Pyrimidinecarboxamide derivatives as inhibitors of SYK kinase. Patent CN102348707A. Published 2012-02-08. Example 1-2 describes synthesis of 2-{[(3R,4R)-3-aminotetrahydro-2H-pyran-4-yl]amino}-4-[(4-methylphenyl)amino]-5-pyrimidinecarboxamide. View Source
- [3] Hayashi H, Kaneko R, Demizu S, et al. TAS05567, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models. J Pharmacol Exp Ther. 2018 Jul;366(1):84-95. DOI: 10.1124/jpet.118.248153. View Source
